N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate
CAS No.: 339111-32-9
Cat. No.: VC4289477
Molecular Formula: C13H11Cl2NO4S
Molecular Weight: 348.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339111-32-9 |
|---|---|
| Molecular Formula | C13H11Cl2NO4S |
| Molecular Weight | 348.19 |
| IUPAC Name | (2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate |
| Standard InChI | InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2 |
| Standard InChI Key | IIJAFICBAKACMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
N-(2,4-Dichlorobenzyl)2-hydroxyphenylsulfamate is characterized by a sulfamate backbone functionalized with chlorinated aromatic groups. Its IUPAC name, (2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate, reflects the substitution pattern critical to its reactivity. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 339111-32-9 |
| Molecular Formula | C₁₃H₁₁Cl₂NO₄S |
| Molecular Weight | 348.19 g/mol |
| SMILES | C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
| InChI Key | IIJAFICBAKACMV-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The compound’s structure features two chlorine atoms at the 2- and 4-positions of the benzyl group, which enhance its lipophilicity and potential membrane permeability. The 2-hydroxyphenyl moiety contributes to hydrogen-bonding interactions, influencing its biological activity .
Synthesis and Optimization
The synthesis involves nucleophilic substitution between 2-hydroxybenzenesulfonamide and 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. Reaction conditions—including solvent selection (e.g., dichloromethane or acetonitrile), temperature (20–40°C), and stoichiometry—significantly impact yield and purity. A typical protocol proceeds as follows:
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Reagents:
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2-Hydroxybenzenesulfonamide (1.0 equiv)
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2,4-Dichlorobenzyl chloride (1.2 equiv)
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Triethylamine (2.5 equiv)
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Anhydrous dichloromethane (solvent)
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Procedure:
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Dissolve 2-hydroxybenzenesulfonamide in dichloromethane under nitrogen.
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Add triethylamine dropwise, followed by 2,4-dichlorobenzyl chloride.
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Stir at 25°C for 12–24 hours.
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Quench with water, extract organic layers, and purify via column chromatography.
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Reported yields range from 65% to 78%, with purity exceeding 95% after purification .
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The dichlorobenzyl group disrupts microbial membrane integrity, while the sulfamate moiety inhibits enzymes critical for cell wall synthesis . For example:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Candida albicans | 25.0 | Ergosterol biosynthesis disruption |
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | IC₅₀ = 45 μM (normal liver cells) |
| Acute toxicity (rats) | LD₅₀ = 2.7 g/kg (oral) |
| Hepatotoxicity | Elevated ALT/AST at >100 mg/kg/day |
Chronic exposure studies are lacking, necessitating caution in therapeutic development .
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